- Development of sustainable green catalysts for oxidation of alcohols via decorated palladium nanoparticles on magnetic carbon nanotube/MOF, Journal of Molecular Structure, 2023, 1294,

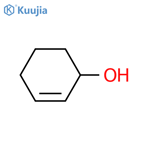

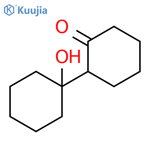

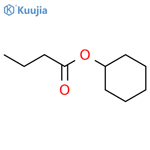

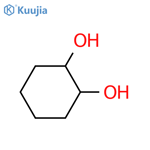

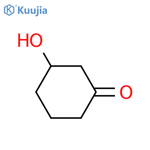

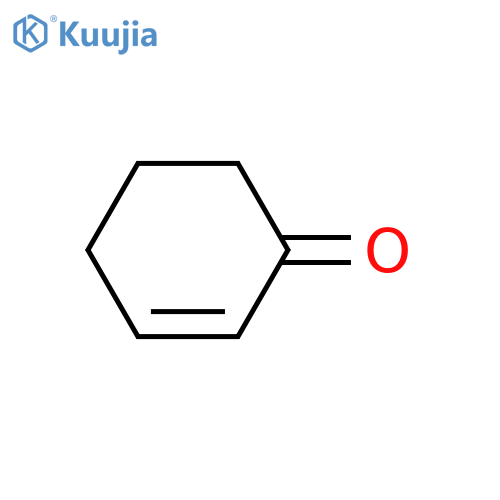

Cas no 930-68-7 (cyclohex-2-en-1-one)

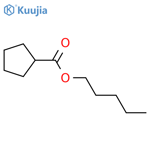

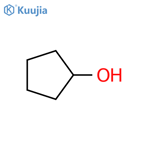

cyclohex-2-en-1-one structure

Produktname:cyclohex-2-en-1-one

cyclohex-2-en-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-CYCLOHEXANE-1-ONE

- 2-CYCLOHEXEN-1-ONE

- 2-CYCLOHEXENONE

- 2-CYCLOHEXENONE-1

- CYCLOHEX-2-ENONE

- Cyclohexenone

- TIMTEC-BB SBB008209

- 1-Cyclohexen-3-one

- 2-Cyclohexene-1-one

- 3-oxocyclohexene

- Cyclohex-2-en-1-one

- Cyclohexen-2-one

- 2-CYCLOHEXEN-1-ONE, BASF QUALITY

- 1-cyclohexen-3-one,2-cyclohexen-1-one,2-cyclohexenone

- 2-cyclohex

- 1-CYCLOHEXEN-2-ONE

- Cyclohexen-3-one

- cyclohex-1-en-3-one

- cyclohexene oxide

- cyclohexenon

- NSC 59710

- 930-68-7

- CAS-930-68-7

- 2-Cyclohexen-1-one, >=95%

- J-509238

- MFCD00001577

- EN300-29848

- EINECS 213-223-5

- DTXSID1024881

- BDBM217391

- NCGC00257562-01

- NS00020456

- BRN 1280477

- HMS3039A04

- NSC59710

- UNII-445160R1U6

- 2-Cyclohexen-1-one, produced by BASF, >=98.0% (GC)

- NCGC00091479-02

- 4-07-00-00124 (Beilstein Handbook Reference)

- CHEMBL1439332

- 2-Cyclohexeneone

- NCGC00091479-01

- Z295197140

- CHEBI:15977

- NSC-59710

- WLN: L6V BUTJ

- DTXCID804881

- CYCLOHEXENE-1-ONE, 2-

- Cyclohexen-1-one

- A2Q

- 445160R1U6

- FT-0606446

- C02395

- F0001-2243

- Q209370

- AKOS004909928

- FEMA NO. 4517

- 25512-62-3

- Tox21_200008

- SMR000568463

- Epitope ID:141515

- Cyclohexenone, 18

- MLS001065611

- InChI=1/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H

- 1-Cyclohexen-3-one; 2-Cyclohexenone; 3-Oxocyclohexene; Cyclohexen-3-one; Cyclohexenone; NSC 59710

- DB-057364

- STL141084

- cyclohex-2-en-1-one

-

- MDL: MFCD00001577

- Inchi: 1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2

- InChI-Schlüssel: FWFSEYBSWVRWGL-UHFFFAOYSA-N

- Lächelt: O=C1CCCC=C1

- BRN: 1280477

Berechnete Eigenschaften

- Genaue Masse: 96.05750

- Monoisotopenmasse: 96.057514874g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 7

- Anzahl drehbarer Bindungen: 0

- Komplexität: 103

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: nichts

- Topologische Polaroberfläche: 17.1Ų

- Tautomerzahl: 5

Experimentelle Eigenschaften

- Farbe/Form: flüssig

- Dichte: 0.993 g/mL at 25 °C(lit.)

- Schmelzpunkt: −53 °C (lit.)

- Siedepunkt: 171°C(lit.)

- Flammpunkt: Fahrenheit: 132.8° f< br / >Celsius: 56° C< br / >

- Brechungsindex: n20/D 1.488(lit.)

- Wasserteilungskoeffizient: Auflösung

- PSA: 17.07000

- LogP: 1.29560

- Dampfdruck: 760 mmHg ( 168 °C)

- Löslichkeit: Soluble in alcohol, acetone, ether, insoluble in water

- FEMA: 4517 | 2-CYCLOHEXENONE

cyclohex-2-en-1-one Sicherheitsinformationen

-

Symbol:

- Prompt:gefährlich

- Signalwort:Danger

- Gefahrenhinweis: H226-H301-H310+H330-H319

- Warnhinweis: P210-P233-P240-P241+P242+P243-P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P370+P378-P403+P233-P405-P501

- Transportnummer gefährlicher Stoffe:UN 2929 6.1/PG 2

- WGK Deutschland:3

- Code der Gefahrenkategorie: 22-23/24

- Sicherheitshinweise: S23-S36/37/39-S45

- RTECS:GW7000000

-

Identifizierung gefährlicher Stoffe:

- Sicherheitsbegriff:6.1

- Verpackungsgruppe:II

- Gefahrenklasse:6.1 (3)

- TSCA:Yes

- Risikophrasen:R22; R23/24

- PackingGroup:II

- Lagerzustand:Store at room temperature

cyclohex-2-en-1-one Zolldaten

- HS-CODE:2914299000

- Zolldaten:

China Zollkodex:

2914299000Übersicht:

Andere Cycloalkanone ohne andere sauerstoffhaltige Gruppen\Cyclisches Enon oder cyclisches Terpenon. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:5,5% allgemeiner Tarif:30,0%

Deklarationselemente:

Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

Zusammenfassung:

2994299000. andere cyclanische, cyclene oder cyclotherpene Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:5.5% Allgemeintarif:30,0%

cyclohex-2-en-1-one Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29848-0.05g |

cyclohex-2-en-1-one |

930-68-7 | 95.0% | 0.05g |

$19.0 | 2025-02-19 | |

| Enamine | EN300-29848-50.0g |

cyclohex-2-en-1-one |

930-68-7 | 95.0% | 50.0g |

$51.0 | 2025-02-19 | |

| Enamine | EN300-29848-25.0g |

cyclohex-2-en-1-one |

930-68-7 | 95.0% | 25.0g |

$38.0 | 2025-02-19 | |

| Oakwood | 040004-100g |

Cyclohex-2-enone |

930-68-7 | 98% | 100g |

$79.00 | 2024-07-19 | |

| abcr | AB115148-25 g |

2-Cyclohexen-1-one, 96%; . |

930-68-7 | 96% | 25g |

€75.30 | 2023-01-31 | |

| Life Chemicals | F0001-2243-1g |

cyclohex-2-en-1-one |

930-68-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Life Chemicals | F0001-2243-10g |

cyclohex-2-en-1-one |

930-68-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C824720-25g |

2-Cyclohexen-1-one |

930-68-7 | 98% | 25g |

¥158.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C824720-500g |

2-Cyclohexen-1-one |

930-68-7 | 98% | 500g |

¥1,980.00 | 2022-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0707-25ml |

cyclohex-2-en-1-one |

930-68-7 | 96.0%(GC) | 25ml |

¥435.0 | 2022-05-30 |

cyclohex-2-en-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: Palladium , 1,4-Benzenedicarboxylic acid, 2-amino-, copper(2+) salt (1:1) Solvents: Trifluorotoluene ; 3 h, 95 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Nitric acid Solvents: Dichloromethane ; 18 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3, Organic Process Research & Development, 2020, 24(5), 856-860

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 2253137-61-8 Solvents: Acetonitrile , Water ; 18 h, 1 atm, rt

Referenz

- Designing conjugated microporous polymers for visible light-promoted photocatalytic carbon-carbon double bond cleavage in aqueous medium, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(44), 22145-22151

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Palladium , 1-Methyl-3-(2-phenylethyl)-1H-imidazolium sulfate (1:1) (supported on fibrillated mesoporous carbon) Solvents: Water ; 15 h, 70 °C

Referenz

- A nano-fibrillated mesoporous carbon as an effective support for palladium nanoparticles in the aerobic oxidation of alcohols "on pure water", Chemistry - A European Journal, 2012, 18(28),

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum oxide (MoO3) Solvents: Ethanol ; 12 h, 70 °C

Referenz

- Catalytic activity and selectivity of reusable α-MoO3 nanobelts toward oxidation of olefins and sulfides using economical peroxides, RSC Advances, 2014, 4(4), 1601-1608

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Chromate(1-), chlorotrioxo-, ammonium, (T-4)- Solvents: Acetonitrile

Referenz

- Oxidation of α-methyl or α-methylene groups in carbonyl compounds with ammonium chlorochromate, Chinese Chemical Letters, 1992, 3(8), 585-8

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper manganese oxide Solvents: Acetonitrile ; 30 min, rt

1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt

1.2 Reagents: Oxygen Solvents: Water ; 24 h, 1 atm, rt

Referenz

- Allylic oxidation of cyclic alkenes with molecular oxygen and tert-butyl hydroperoxide over copper-manganese oxides, Monatshefte fuer Chemie, 2017, 148(2), 357-365

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Iodobenzene diacetate (polystyrene-supported) Catalysts: Tempo (JandaJel resin-supported) Solvents: 1,2-Dichloroethane ; 5 h, 70 °C

Referenz

- A multipolymer system for organocatalytic alcohol oxidation, Organic & Biomolecular Chemistry, 2005, 3(6), 970-971

Synthetic Routes 9

Reaktionsbedingungen

1.1 157 - 158 °C

Referenz

- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water

Referenz

Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions

,

Nippon Kagaku Kaishi,

1986,

(6),

792-5

Synthetic Routes 11

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: Molybdenum dioxide Solvents: Ethanol ; 10 h, 70 °C

Referenz

- Synthesis, characterization and catalytic activity of oleic acid-coated TiO2 nanoparticles carrying MoO2 (acac)2 in the oxidation of olefins and sulfides using economical peroxides, New Journal of Chemistry, 2014, 38(7), 2917-2926

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: [[2,2′-[(1-Methyl-1,2-ethanediyl)bis[(nitrilo-κN)methylidyne]]bis[4-(2-phenyldia… Solvents: Acetonitrile ; 84 °C

Referenz

- Homogeneous and Heterogeneous Catalytic Activity of Azo-Linked Schiff Base Complexes of Mn(II), Cu(II) and Co(II), Catalysis Letters, 2011, 141(11), 1698-1702

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Rapid Iron(III)-Fluoride-Mediated Hydrogen Atom Transfer, Angewandte Chemie, 2021, 60(50), 26281-26286

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen diantimonate(decaaquatetraaluminate)te… Solvents: Acetonitrile , Water ; 2 h, 70 °C

Referenz

- A Lewis acid catalytic core sandwiched by inorganic polyoxoanion caps: selective H2O2-based oxidations with [AlIII4(H2O)10(β-XW9O33H)2]6- (X = AsIII, SbIII), Chemical Communications (Cambridge, 2013, 49(72), 7914-7916

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide , Oxygen Catalysts: L-Ascorbic acid (reaction product with titania and dioxomolybdenum complex) , Titania (reaction product with dioxomolybdenum complex and ascorbic acid) , Bis(acetylacetonato)dioxomolybdenum (reaction product with titania and ascorbic acid) Solvents: Ethanol ; 12 h, 70 °C

Referenz

- Dioxomolybdenum(VI) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides, Green Chemistry, 2015, 17(1), 442-452

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria , Iron oxide (Fe3O4) , Iron , Silver Solvents: Acetonitrile ; 6 h, 80 °C

Referenz

- Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes, ChemistrySelect, 2020, 5(31), 9601-9606

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: N-Hydroxyphthalimide , Oxygen Catalysts: L-Ascorbic acid (titania-Cobalt- nanohybrid) , Cobalt diacetate , Titania (Cobalt-Ascorbic Acid Nanohybrid) Solvents: Ethyl acetate ; 5 h, 1 atm, 60 °C

Referenz

- Aerobic Stereoselective Oxidation of Olefins on a Visible-Light-Irradiated Titanium Dioxide-Cobalt-Ascorbic Acid Nanohybrid, Synlett, 2017, 28(2), 235-238

Synthetic Routes 19

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: 1H-Imidazolium, 3-decyl-1-methyl-, (OC-6-11)-tris(1,1,1,5,5,5-hexafluoro-2,4-pen… ; 6 h, 1 atm, 60 °C

1.2 Reagents: Triphenylphosphine ; 2 h

1.2 Reagents: Triphenylphosphine ; 2 h

Referenz

- Ionic liquids with metal chelate anions, Chemical Communications (Cambridge, 2012, 48(17), 2334-2336

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Ruthenium trichloride Solvents: Toluene ; 4 h, 760 torr, rt → 80 °C

Referenz

- Zeolite confined nanostructured dinuclear ruthenium clusters: preparation, characterization and catalytic properties in the aerobic oxidation of alcohols under mild conditions, Journal of Materials Chemistry, 2009, 19(38), 7112-7118

Synthetic Routes 21

Synthetic Routes 22

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide , Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ; 7 h, 0.5 MPa, 70 °C

Referenz

- Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer, ACS Catalysis, 2021, 11(12), 6810-6815

cyclohex-2-en-1-one Raw materials

cyclohex-2-en-1-one Preparation Products

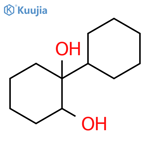

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

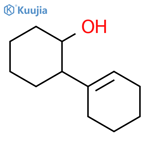

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

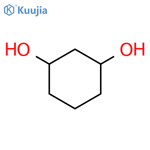

- 1,3-Cyclohexanediol (504-01-8)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

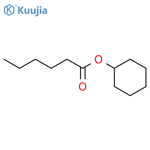

- amyl caproate (540-07-8)

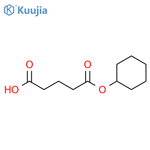

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

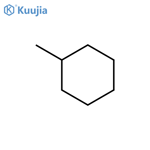

- Methylcyclohexane (108-87-2)

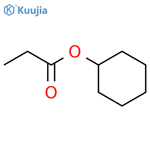

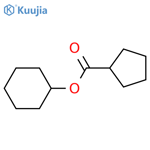

- cyclohexyl butyrate (1551-44-6)

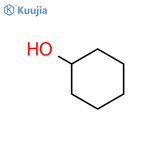

- Cyclohexanol (108-93-0)

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- Cyclohexyl hexanoate (6243-10-3)

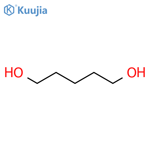

- pentane-1,5-diol (111-29-5)

- Cyclohexyl Propionate (6222-35-1)

- cyclohex-2-en-1-one (930-68-7)

- Cyclopentanol (96-41-3)

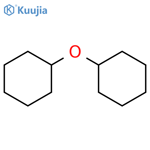

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

- 3-hydroxycyclohexan-1-one (823-19-8)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

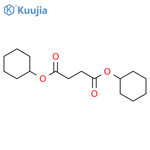

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- Cyclohexane-1,2-diol (931-17-9)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- Pentanoic acid, hexylester (1117-59-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

cyclohex-2-en-1-one Lieferanten

Minglong (Xianning) Medicine Co., Ltd.

Gold Mitglied

(CAS:930-68-7)2-Cyclohexen-1-one

Bestellnummer:ML 2024-34

Bestandsstatus:0

Menge:1G~1KG~25KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 30 October 2024 10:05

Preis ($):0

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

(CAS:930-68-7)Cyclohexenone

Bestellnummer:2

Bestandsstatus:9999

Menge:200kg

Reinheit:>98%

Preisinformationen zuletzt aktualisiert:Thursday, 28 March 2024 14:17

Preis ($):0

cyclohex-2-en-1-one Verwandte Literatur

-

Polyssena Renzi,Jacob Overgaard,Marco Bella Org. Biomol. Chem. 2010 8 980

-

Thomas Jerphagnon,M. Gabriella Pizzuti,Adriaan J. Minnaard,Ben L. Feringa Chem. Soc. Rev. 2009 38 1039

-

3. A procedure for the preparation of Ti-Beta zeolites for catalytic epoxidation with hydrogen peroxideBo Tang,Weili Dai,Xiaoming Sun,Naijia Guan,Landong Li,Michael Hunger Green Chem. 2014 16 2281

-

Subin Yoon,Sungbin Lee,Seung Hyun Nam,Hyejeong Lee,Yunmi Lee Org. Biomol. Chem. 2022 20 8313

-

Kotaro Kikushima,Yuta Nishina RSC Adv. 2013 3 20150

930-68-7 (cyclohex-2-en-1-one) Verwandte Produkte

- 4643-27-0(2-Octen-4-one)

- 1121-66-0(2-Cycloheptenone)

- 103560-62-9((E)-4-Oxo-2-nonenal)

- 4505-38-8(2-Cyclohexene-1,4-dione)

- 930-30-3(2-Cyclopentenone)

- 1903296-61-6(1-[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione)

- 1005583-36-7(2-(4-Bromo-1H-pyrazol-1-yl)propanehydrazide)

- 1114657-64-5(2-(2,4-dimethylbenzoyl)-6-fluoro-4-(3-fluorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

- 262292-02-4(3-tert-butyl-1H-pyrazole-5-carbohydrazide)

- 869222-69-5(5-N(2-Trifluoroacetamido)ethyl)-3-(E)-acrylamido-2’-deoxyuridine)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

(CAS:930-68-7)2-Cyclohexen-1-one

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:930-68-7)cyclohex-2-en-1-one

Reinheit:99%

Menge:500ml

Preis ($):214